molecular formula C8H16N2 B2907958 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1369343-83-8

4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B2907958
CAS No.: 1369343-83-8
M. Wt: 140.23
InChI Key: UVIBURNTGPPPMV-UHFFFAOYSA-N
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Description

4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound with the molecular formula C8H16N2 It is characterized by a pyrrolo[3,2-b]pyridine core structure with a methyl group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar core structure with a methoxy group instead of a methyl group.

    Pyrrolo[1,2-a]pyrazines: Different ring fusion pattern but similar heterocyclic nature.

Uniqueness: 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

4-methyl-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-2-3-7-8(10)4-5-9-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBURNTGPPPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369343-83-8
Record name 4-methyl-octahydro-1H-pyrrolo[3,2-b]pyridine
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